molecular formula C4H5NO B3256631 1H-Pyrrol-2(3H)-one CAS No. 27406-82-2

1H-Pyrrol-2(3H)-one

Cat. No. B3256631
CAS RN: 27406-82-2
M. Wt: 83.09 g/mol
InChI Key: VIESAWGOYVNHLV-UHFFFAOYSA-N
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Description

1H-Pyrrol-2(3H)-one is a chemical compound that has been the subject of various studies. It is often used as a raw material in the synthesis of multiaryl-1H-pyrrol-2(3H)-ones . These compounds have been found to have intriguing aggregation-induced emission effects, making them valuable for potential applications in developing luminescent materials .


Synthesis Analysis

A straightforward approach to an array of multiaryl-1H-pyrrol-2(3H)-ones featuring an α-diarylated all-carbon quaternary center was developed by using diarylethanones and primary amines as the raw materials .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrol-2(3H)-one derivatives has been studied in the context of their use as potent fibroblast growth factor receptor inhibitors . The 1H-pyrrolo[2,3-b]pyridine motif was kept as a hinge binder in the design of these derivatives .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrol-2(3H)-one have been studied in detail. A complete mechanism involving a CuO/TEMPO-mediated multistep cascade process with an inherent delicate balance of substituent electronic effect is proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrol-2(3H)-one and its derivatives have been characterized by elemental analyses, IR, 1H and 13C-NMR, UV-Vis spectra, molar conductance, and thermogravimetry-differential thermal analysis (TG-DTA) .

Scientific Research Applications

Electroanalytic and Spectroscopic Properties

1H-Pyrrol-2(3H)-one has been utilized in the synthesis of N-substituted poly(bis-pyrrole) films. These films exhibit intriguing electrochromic and ion receptor properties, characterized by strong stability, reversible redox processes, and good electrochromic material qualities. They show promise in practical applications like metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).

Structural Analysis

The structure of a rare example of a 3H-pyrrole, trimethyl 6-oxo-5,5a,10b,10c-tetrahydro-3H-pyrrolizino[1,2-e]indole-4,5, 10b-tricarboxylate, has been reported. This compound forms dimers linked via bifurcated hydrogen bonds, offering insights into the structural diversity of pyrroles (Despinoy, Mcnab, & Parsons, 1996).

Building Blocks for Unsymmetrically Disubstituted Pyrroles

3,4-Bis(trimethylsilyl)-1H-pyrrole functions as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This strategy is advantageous for producing diverse substitution patterns in pyrroles (Chan, Chan, Liu, & Wong, 1997).

Spectroscopic Characterization

1H and 13C NMR parameters of the 1H-pyrrol-3(2H)-one system have been analyzed, offering valuable data for spectroscopic characterization and the effects of substituents (Mcnab & Monahan, 1988).

Mechanism of Action

The mechanism of action of 1H-Pyrrol-2(3H)-one derivatives is related to their potent activities against FGFR1, 2, and 3 . These compounds have been found to inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .

Future Directions

The future directions for the study of 1H-Pyrrol-2(3H)-one and its derivatives are promising. Their intriguing aggregation-induced emission effects make them valuable for potential applications in developing luminescent materials . Additionally, their potent activities against FGFR1, 2, and 3 make them potential candidates for cancer therapy .

properties

IUPAC Name

1,3-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1,3H,2H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESAWGOYVNHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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